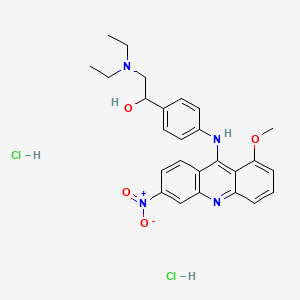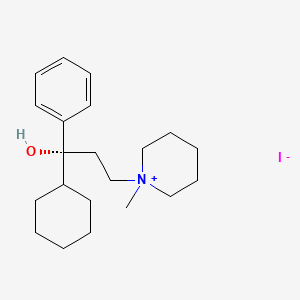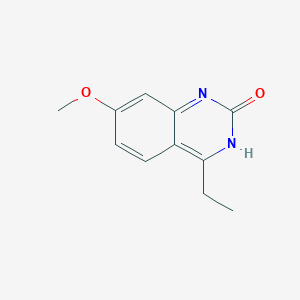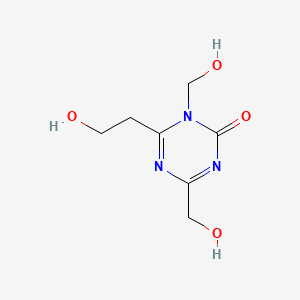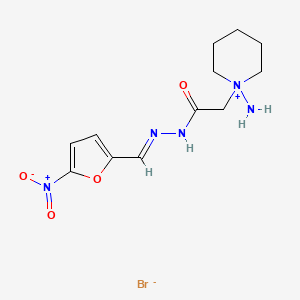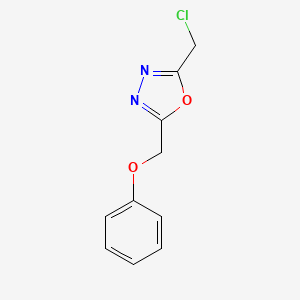![molecular formula C19H23NO4 B14675871 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene CAS No. 36462-29-0](/img/structure/B14675871.png)
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a nitrobutyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-ethoxy-4-(4-methoxyphenyl)butane, followed by a series of substitution reactions to introduce the nitro group at the desired position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methoxyphenyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-methoxybenzene: Lacks the nitrobutyl group, resulting in different chemical and biological properties.
1-Methoxy-4-(2-nitrobutyl)benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyphenyl groups, along with the nitrobutyl group, distinguishes it from other related compounds and makes it a valuable subject of study in various fields .
Eigenschaften
CAS-Nummer |
36462-29-0 |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[1-(4-ethoxyphenyl)-2-nitrobutyl]-4-methoxybenzene |
InChI |
InChI=1S/C19H23NO4/c1-4-18(20(21)22)19(14-6-10-16(23-3)11-7-14)15-8-12-17(13-9-15)24-5-2/h6-13,18-19H,4-5H2,1-3H3 |
InChI-Schlüssel |
XYWHYGLFDRVGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


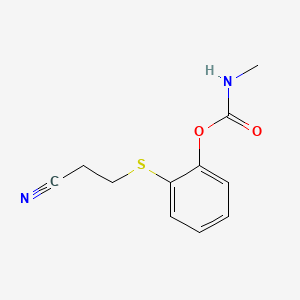
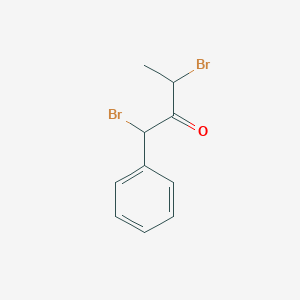
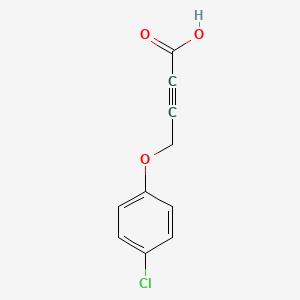

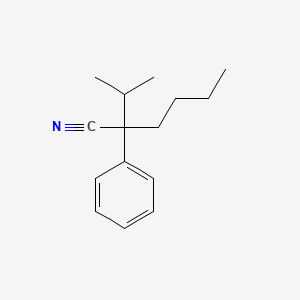
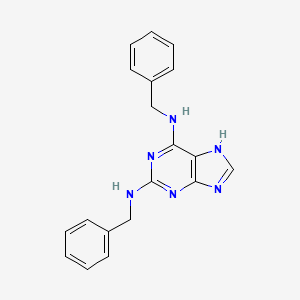
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
